1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea
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Overview
Description
1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea is a synthetic organic compound characterized by the presence of a benzodioxole ring, an acetyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Urea Formation: The acetylated benzodioxole is reacted with isopropylamine and phosgene to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(methyl)urea
- 1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(ethyl)urea
- 1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(butyl)urea
Uniqueness
1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C13H16N2O5 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C13H16N2O5/c1-8(2)14-13(17)15-12(16)6-18-9-3-4-10-11(5-9)20-7-19-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
DWKFJTVJJIROBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC(=O)COC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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